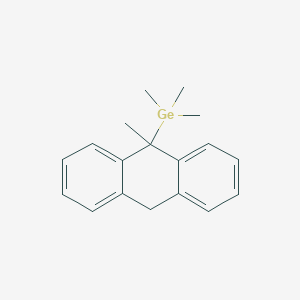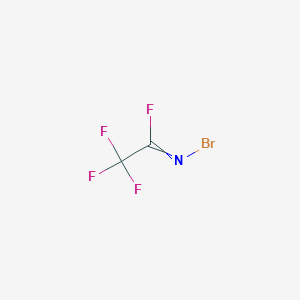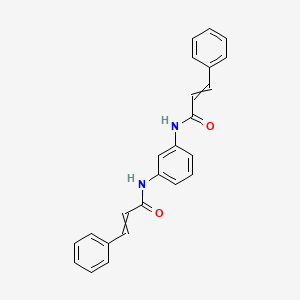
2-Propenamide, N,N'-1,3-phenylenebis[3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- is a complex organic compound with the molecular formula C24H20N2O2. This compound is characterized by its unique structure, which includes two phenyl groups attached to a propenamide backbone. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- typically involves the reaction of 3-phenyl-2-propenamide with 1,3-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Scientific Research Applications
2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Cinnamamide
- 2-Benzylideneacetamide
- 3-Phenylacrylamide
- 3-Phenylpropenamide
- Cinnamide
- Cinnamic amide
- Benzylidene acetamide
- 3-Phenyl-2-propenamide
Uniqueness
2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- stands out due to its unique structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
89470-03-1 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-phenyl-N-[3-(3-phenylprop-2-enoylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H20N2O2/c27-23(16-14-19-8-3-1-4-9-19)25-21-12-7-13-22(18-21)26-24(28)17-15-20-10-5-2-6-11-20/h1-18H,(H,25,27)(H,26,28) |
InChI Key |
SZZMLKHAUMMAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


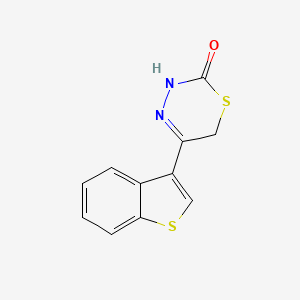
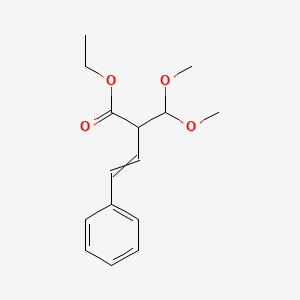
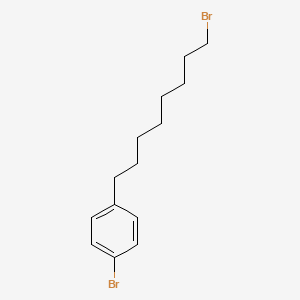

![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
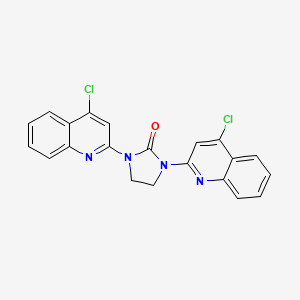
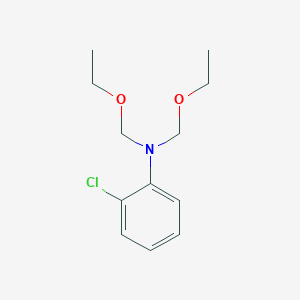
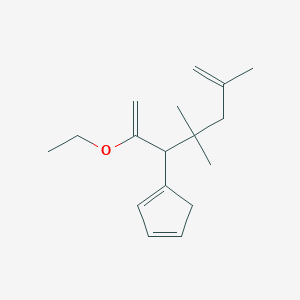
![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
